molecular formula C23H18N2O B6090519 1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol

1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol

Cat. No.: B6090519
M. Wt: 338.4 g/mol
InChI Key: VEEUFMBFBQZWGF-JJIBRWJFSA-N
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Description

1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary or secondary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and other scientific research areas .

Preparation Methods

The synthesis of 1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with diphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol can be compared with other Schiff base compounds such as:

These comparisons highlight the unique properties of this compound, particularly its ability to serve as a versatile compound in various scientific research applications.

Properties

IUPAC Name

1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23-16-15-18-9-7-8-14-21(18)22(23)17-24-25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,26H/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEUFMBFBQZWGF-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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